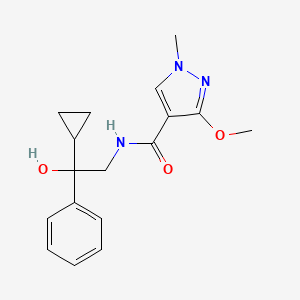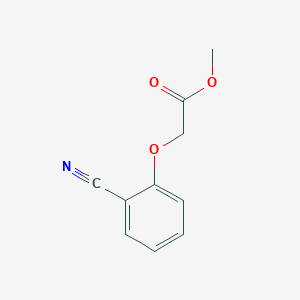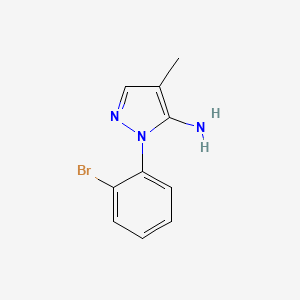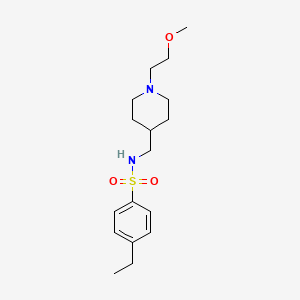
2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives. These processes have led to the formation of compounds with varying degrees of fluorine atoms, which significantly impact their antimicrobial properties. The presence of fluorine atoms, especially at the meta position in the phenyl ring, enhances the antimicrobial properties of the final derivatives (Parikh & Joshi, 2014).
Molecular Structure Analysis
Research on similar compounds, such as the study of fused heterocyclic 1,2,4-triazoles with 1,2,4-oxadiazole cycles, emphasizes the role of these cycles in determining the biological activity of the compounds. These studies reveal the importance of molecular structure in influencing the pharmacological activity of these compounds, suggesting the potential impact of the molecular structure of 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide on its activity (Karpina et al., 2019).
Chemical Reactions and Properties
The chemical properties of related compounds, including their reactivity and interactions with other chemical entities, are crucial for understanding their potential applications. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl) derivatives has showcased significant anti-inflammatory activity, which is indicative of the chemical reactivity of these compounds and their potential therapeutic applications (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a vital role in the applicability of chemical compounds in various fields. For instance, the synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have highlighted the impact of substituents on the antimicrobial and hemolytic activity, indicating how physical properties can influence biological activity (Gul et al., 2017).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various reagents and conditions, are essential for understanding the behavior and potential applications of the compound. Studies on compounds with similar structures have shown a range of activities from antimicrobial to anticancer, highlighting the importance of chemical properties in determining the utility of these compounds in medical science (Vinayak et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A series of 1,3,4-oxadiazole derivatives, including those with structural similarities to 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antimicrobial activity against a broad panel of bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial potency (Parikh & Joshi, 2014).
Anticancer Activity
- Novel fluoro-substituted benzo[b]pyran derivatives, structurally related to the core motif of this compound, were found to exhibit significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-3-1-10(2-4-12)9-13(21)18-15-20-19-14(22-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATNYPKFEAATRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)
![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)


